(r)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
®-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a chlorine atom attached to a tetrahydronaphthalene ring system. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the chlorination of 1,2,3,4-tetrahydronaphthalene, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may involve large-scale chlorination and amination processes, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
®-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.
Medicine: Research into its potential therapeutic effects, such as its role in modulating neurological pathways, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. Detailed studies on its binding affinity and effects on receptor conformation are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the ® configuration and hydrochloride form.
1,2,3,4-Tetrahydronaphthalen-1-amine: Does not have the chlorine atom.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
®-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C10H13Cl2N |
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Molecular Weight |
218.12 g/mol |
IUPAC Name |
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 |
InChI Key |
QXILHQTXJHTACC-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Cl)N.Cl |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)N.Cl |
Origin of Product |
United States |
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